1-ethyl-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide
Description
1-ethyl-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Properties
IUPAC Name |
1-ethyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-3-20-9-8-11(19-20)13(21)16-15-18-17-14(23-15)10-6-4-5-7-12(10)22-2/h4-9H,3H2,1-2H3,(H,16,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZFTIWMRPVIPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the pyrazole ring: The oxadiazole intermediate is then reacted with a suitable pyrazole precursor, often through a condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that 1-Ethyl-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide exhibits a range of biological activities:
Anticancer Activity
The compound has been evaluated for its anticancer properties against various cancer cell lines. The following table summarizes the findings:
| Cell Line | IC₅₀ Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 2.41 | Induction of apoptosis via p53 activation |
| HeLa (Cervical) | 1.50 | Cell cycle arrest at G0-G1 phase |
| PANC-1 (Pancreatic) | 3.00 | Disruption of DNA replication machinery |
Studies have shown that the compound induces apoptosis in cancer cells through a dose-dependent mechanism, confirmed by flow cytometry assays that revealed increased levels of apoptotic markers in treated cells .
Antimicrobial Activity
In addition to anticancer effects, the compound has demonstrated antimicrobial properties. Research indicates its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The mechanism involves inhibition of bacterial cell wall synthesis and disruption of membrane integrity .
Synthesis and Characterization
The synthesis of 1-Ethyl-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:
- Formation of Oxadiazole : Reacting 2-methoxybenzohydrazide with appropriate carbonyl compounds to form the oxadiazole ring.
- Pyrazole Formation : Condensation reactions leading to the formation of the pyrazole moiety.
- Final Coupling : Combining both fragments to yield the final product.
Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Studies
Several studies have highlighted the potential applications of this compound:
- Cancer Therapy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound showed enhanced anticancer activity through targeted delivery systems .
- Antimicrobial Research : Another investigation focused on derivatives with varied substituents on the oxadiazole ring, revealing improved efficacy against resistant bacterial strains .
Mechanism of Action
The mechanism of action of 1-ethyl-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, leading to a disruption of metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating their activity and resulting in various biological effects.
Signal transduction: The compound may interfere with signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide: can be compared with other oxadiazole derivatives, such as:
Uniqueness
The uniqueness of 1-ethyl-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group on the phenyl ring, for example, may enhance its bioactivity and selectivity towards certain targets.
Biological Activity
1-ethyl-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide is a compound that belongs to the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes an ethyl group, a pyrazole ring, and an oxadiazole moiety. The presence of the 2-methoxyphenyl group is significant for its biological activity due to the electronic effects it imparts.
Anticancer Activity
Recent studies have highlighted the potential of 1,3,4-oxadiazoles as anticancer agents. The mechanism of action typically involves the inhibition of various enzymes and growth factors associated with cancer cell proliferation.
Key Findings:
- Cytotoxic Effects: In vitro studies demonstrated that derivatives of 1,3,4-oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds targeting thymidylate synthase and histone deacetylase (HDAC) showed promising results in inhibiting cancer cell growth .
- Mechanism of Action: The anticancer effects are attributed to the ability of these compounds to induce apoptosis in malignant cells through multiple pathways, including the modulation of signaling pathways involved in cell cycle regulation .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (Cervical) | 15 | HDAC inhibition |
| MCF-7 (Breast) | 20 | Thymidylate synthase inhibition |
| A549 (Lung) | 10 | Apoptosis induction |
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have been extensively studied. These compounds have shown efficacy against various bacterial strains and fungi.
Key Findings:
- Broad Spectrum: Studies indicate that compounds related to 1-ethyl-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide exhibit activity against both Gram-positive and Gram-negative bacteria as well as antifungal properties .
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Anti-inflammatory Activity
The anti-inflammatory potential of oxadiazole derivatives has also been explored. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Key Findings:
- Cytokine Inhibition: Research suggests that these compounds can reduce levels of TNF-alpha and IL-6 in vitro, indicating their potential use in treating inflammatory diseases .
Case Studies
Several case studies have documented the synthesis and biological evaluation of oxadiazole derivatives:
- Synthesis and Evaluation: A study synthesized various oxadiazole derivatives and evaluated their anticancer properties using MCF-7 and HeLa cell lines. The most potent derivative exhibited an IC50 value of 12 µM against MCF-7 cells.
- Antimicrobial Screening: Another study focused on the antimicrobial activity of synthesized oxadiazoles against clinical isolates of bacteria. Results indicated strong activity against resistant strains of Staphylococcus aureus.
Q & A
Q. What are the standard synthetic protocols for preparing 1-ethyl-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide?
Methodological Answer: The compound is synthesized via nucleophilic substitution reactions. A typical procedure involves:
- Reagents : 5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol, ethyl chloroacetate, K₂CO₃ as a base, and DMF as solvent .
- Conditions : Stirring at room temperature (18–25°C) for 12–24 hours.
- Purification : Column chromatography using silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol.
- Yield : Typically 60–75%, depending on substituent reactivity.
Key Reference : details analogous protocols for oxadiazole-thiol alkylation, while highlights cyclization steps for related pyrazole-oxadiazole hybrids.
Q. How is the compound characterized to confirm its structural integrity?
Methodological Answer:
- Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns.
Note : provides crystallographic methods for structural analogs, though X-ray data for this specific compound is unavailable.
Q. What solvents are suitable for in vitro biological assays involving this compound?
Methodological Answer:
- Primary Solvents : DMSO (≤1% v/v) for stock solutions due to low aqueous solubility .
- Working Buffers : Phosphate-buffered saline (PBS) or cell culture media with surfactants (e.g., Tween-80) to enhance solubility.
- Caution : Avoid using DMSO for in vivo studies due to toxicity; instead, use PEG-400 or cyclodextrin-based formulations .
Q. What preliminary biological activities have been reported for this class of compounds?
Methodological Answer: Pyrazole-oxadiazole hybrids are studied for:
Q. How can computational methods optimize the synthesis and reactivity of this compound?
Methodological Answer:
- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify energy barriers for key steps (e.g., oxadiazole ring formation) .
- Machine Learning : Train models on reaction databases to predict optimal solvent/base combinations. For example, ICReDD’s workflow integrates quantum calculations with experimental validation .
Case Study : demonstrates a 40% reduction in reaction optimization time using hybrid computational-experimental approaches.
Q. What strategies resolve contradictory spectral data during structural characterization?
Methodological Answer:
- Dynamic NMR : Resolve tautomerism or rotational isomerism in pyrazole/oxadiazole rings .
- 2D NMR (HSQC, HMBC) : Assign ambiguous proton-carbon correlations, particularly for overlapping aromatic signals .
- Cross-Validation : Compare experimental data with simulated spectra from computational tools (e.g., ACD/Labs or ChemDraw).
Example : reports conflicting melting points for analogs due to polymorphism; DSC/TGA analysis is recommended.
Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?
Methodological Answer:
Q. What experimental designs mitigate challenges in scaling up the synthesis?
Methodological Answer:
- DoE (Design of Experiments) : Use factorial designs to optimize temperature, stoichiometry, and catalyst loading .
- Process Analytical Technology (PAT) : Implement inline FTIR or HPLC monitoring for real-time reaction control .
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to improve sustainability .
Reference : highlights reduced experimental runs (from 30 to 12) using a Box-Behnken design for similar heterocycles.
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Accelerated Stability Studies :
- Analytical Methods : Forced degradation studies with HPLC-PDA to identify breakdown products (e.g., pyrazole-3-carboxylic acid).
Q. What mechanistic insights explain unexpected byproducts during synthesis?
Methodological Answer:
- Byproduct Identification : LC-MS/MS to detect intermediates (e.g., uncyclized thiols or over-alkylated species) .
- Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O) to track oxygen sources in oxadiazole formation .
- Kinetic Studies : Monitor reaction progress via inline NMR to identify rate-determining steps .
Case Study : observed decarboxylative side reactions in analogous systems, mitigated by lowering reaction temperatures.
Q. How can researchers address low solubility in pharmacokinetic studies?
Methodological Answer:
Q. What analytical techniques quantify trace impurities in bulk samples?
Methodological Answer:
- HPLC-MS/MS : Detect impurities at <0.1% levels using a C18 column (gradient: water/acetonitrile + 0.1% formic acid) .
- ICP-OES : Screen for heavy metal residues (e.g., Pd from coupling reactions) .
Reference : classifies membrane technologies (e.g., ultrafiltration) for impurity removal under RDF2050104.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
